Aminoguanidine sulfate
Overview
Description
Aminoguanidine sulfate is a nitrogen-containing organic compound with the molecular formula CH6N4.H2O4S. It is commonly used as an intermediate in pharmaceutical synthesis and has a variety of pharmacological effects. The compound appears as colorless or white crystals and is soluble in water but insoluble in ethanol. This compound is known for its role as an enzyme inhibitor and a starting material for the synthesis of amidinohydrazone-type drugs and other enzyme inhibitors .
Mechanism of Action
Target of Action
Aminoguanidine sulfate primarily targets advanced glycation end products (AGEs) and diamine oxidase . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions such as diabetes and aging . Diamine oxidase is an enzyme that catalyzes the oxidative deamination of biologically active diamines such as histamine and putrescine .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It prevents the formation of AGEs by scavenging free radicals such as reactive oxygen species (ROS) and reactive carbonyl species (RCS) . This action is crucial in preventing the deleterious effects of AGEs. Additionally, this compound inhibits the activity of diamine oxidase, thereby preventing the degradation of biologically active diamines .
Biochemical Pathways
The inhibition of AGEs formation by this compound affects the glycation pathway. This pathway involves a chemical reaction between carbonyl groups and free amino groups, leading to the formation of Amadori products, which then undergo irreversible dehydration and rearrangements to form AGEs . By inhibiting this pathway, this compound prevents the formation of AGEs and their associated harmful effects.
Pharmacokinetics
It is known that aminoguanidine has a significant renal clearance, indicating that it is primarily excreted through the kidneys . This property may impact the bioavailability of this compound, particularly in patients with renal impairment.
Result of Action
The inhibition of AGEs formation by this compound results in the amelioration of various complications associated with diabetes and aging, such as arterial stiffening and cardiac hypertrophy . Furthermore, the inhibition of diamine oxidase can lead to an increase in the levels of biologically active diamines, which may have various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment can affect the ability of this compound to scavenge free radicals and inhibit AGEs formation . Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Aminoguanidine sulfate is known to interact with several enzymes and proteins. It has been found to inhibit the formation of highly reactive advanced glycosylation end products (AGEs) both in vitro and in vivo . This interaction is associated with the pathogenesis of secondary complications to diabetes and with cardiovascular changes in aging .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it ameliorates various complications related to diabetes and prevents age-related arterial stiffening and cardiac hypertrophy . These effects are likely dependent on the inhibition of AGEs formation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression. The crystal structure of this compound shows that it exists in a doubly protonated form, with one of the nitrogens of the hydrazine moiety bearing three hydrogen atoms . This structure allows this compound to interact with various biomolecules, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown to inhibit the formation of AGEs in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to have significant effects on cardiovascular dysfunction in experimentally induced anaphylaxis
Metabolic Pathways
It is known that this compound inhibits the formation of AGEs, which are associated with the pathogenesis of secondary complications to diabetes and with cardiovascular changes in aging . This suggests that this compound may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoguanidine sulfate can be synthesized by reacting methylisothiouronium sulfate with hydrazine hydrate. The reaction typically involves the following steps:
- Methylisothiouronium sulfate is dissolved in water.
- Hydrazine hydrate is added to the solution.
- The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of nitroguanidine using zinc dust and acetic acid. The process includes:
- Grinding nitroguanidine and zinc dust together to form a thick paste.
- Adding water to the paste and stirring it in an ice bath.
- Slowly adding the paste to a cooled solution of glacial acetic acid while maintaining the temperature between 5°C and 15°C.
- Warming the mixture to 40°C to complete the reduction.
- Filtering the solution to separate the this compound .
Chemical Reactions Analysis
Types of Reactions: Aminoguanidine sulfate undergoes various chemical reactions, including:
Oxidation: Aminoguanidine can be oxidized to form guanidine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Aminoguanidine can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and acetic acid are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Guanidine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aminoguanidine derivatives.
Scientific Research Applications
Aminoguanidine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Biology: this compound is studied for its enzyme inhibitory properties, particularly its ability to inhibit diamine oxidase and nitric oxide synthase.
Medicine: The compound is investigated for its potential therapeutic effects in preventing diabetic complications and cardiovascular diseases by inhibiting the formation of advanced glycosylation end products.
Industry: this compound is used in the synthesis of explosives and other industrial chemicals.
Comparison with Similar Compounds
Guanidine: Like aminoguanidine, guanidine is a nitrogen-containing compound with enzyme inhibitory properties.
Hydrazine: Aminoguanidine shares structural similarities with hydrazine and exhibits similar chemical reactivity.
Semicarbazide: This compound is structurally related to aminoguanidine and has similar applications in pharmaceutical synthesis.
Uniqueness: Aminoguanidine sulfate is unique due to its dual role as an enzyme inhibitor and an antioxidant. Its ability to inhibit the formation of advanced glycosylation end products and nitric oxide synthase makes it particularly valuable in medical research for preventing diabetic complications and cardiovascular diseases. Additionally, its structural versatility allows for the synthesis of a wide range of derivatives with diverse pharmacological properties .
Properties
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2834-84-6 | |
Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2834-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401020920 | |
Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-42-4, 996-19-0, 2834-84-6 | |
Record name | Hydrazinecarboximidamide, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoguanidine hemisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoguanidinium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, sulfate (2:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoguanidinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMAGEDINE MONOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X13LJ94Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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